Melting Point: 4-CF3 Isomer vs. 3-CF3 and 5-CF3 Isomers Enables Unambiguous Identity Verification
The melting point of 2-amino-4-(trifluoromethyl)benzoic acid is 175–176 °C , while the 3-CF3 isomer melts at 157–160 °C [1] and the 5-CF3 isomer melts at 190–194 °C . The 6-CF3 isomer shows a broad sublimation range above 202 °C or a lower polymorph melting at 130–136 °C . The 15–20 °C gap between the 4-CF3 isomer and its closest positional analogs provides a simple, instrument-free identity check that is routinely used in incoming material release.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 175–176 °C |
| Comparator Or Baseline | 2-Amino-3-(trifluoromethyl)benzoic acid: 157–160 °C; 2-Amino-5-(trifluoromethyl)benzoic acid: 190–194 °C; 2-Amino-6-(trifluoromethyl)benzoic acid: >202 °C (subl.) or 130–136 °C (polymorph dependent) |
| Quantified Difference | ΔT = +15 to +18 °C relative to 3-CF3; ΔT = –15 to –19 °C relative to 5-CF3 |
| Conditions | Open capillary method; literature values from supplier certificates of analysis |
Why This Matters
Procurement of the correct positional isomer is critical because the 3-, 5-, and 6-CF3 isomers cannot substitute for the 4-CF3 isomer in nitisinone-related studies or in structure‑activity programs where para-CF3 regiochemistry is specified; melting point offers a zero-cost orthogonal identity confirmation.
- [1] Thermo Fisher Scientific. 2-Amino-3-(trifluoromethyl)benzoic acid, 98% – Product Specification. View Source
